![molecular formula C13H17NO B1471283 1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutan-1-ol CAS No. 1785224-16-9](/img/structure/B1471283.png)
1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutan-1-ol
Descripción general
Descripción
The compound “1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutan-1-ol” is a complex organic molecule. It contains an isoindoline group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The isoindoline group is attached to a cyclobutanol group via a methylene bridge .
Synthesis Analysis
The synthesis of isoindoline derivatives can be achieved by 1,2-addition of a nucleophile onto a bifunctional ε-benzoiminoenoates followed by intramolecular aza-Michael reaction . Another route involves [3+2] cycloaddition of the azomethine ylides to quinone in the presence of suitable catalysts . These methods have also been adapted to give chiral derivatives .Aplicaciones Científicas De Investigación
Antimicrobial Activity of Schiff Base Ligands and Complexes
Research has demonstrated that Schiff base ligands containing cyclobutane and related structures exhibit antimicrobial activity against various microorganisms. For instance, Cukurovalı et al. (2002) synthesized Schiff base ligands with cyclobutane rings and investigated their antimicrobial activities. The findings suggest that certain complexes of these ligands show activity against specific microorganisms, highlighting the potential for similar compounds to be utilized in antimicrobial research Cukurovalı et al., 2002.
Photolytic Generation and Rearrangement of Carbene Structures
Another study by DeAngelo et al. (2019) focused on the photolytic generation and rearrangement of carbene structures derived from cyclobutanol precursors. This research could be relevant to understanding the reactivity and potential transformations of "1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutan-1-ol" under specific conditions, potentially leading to novel compounds with unique properties DeAngelo et al., 2019.
Synthesis and Applications in Organic Chemistry
Further insights come from studies on the synthesis of cyclobutane derivatives and their applications in organic chemistry. Wang et al. (2018) developed an atom-economic synthesis of cyclobuta[a]naphthalen-4-ols via a base-promoted [2 + 2] cycloaddition/1,6-nucleophilic addition cascade. This methodology demonstrates the versatility of cyclobutane derivatives in constructing complex organic frameworks, suggesting potential synthetic applications for related compounds Wang et al., 2018.
Mecanismo De Acción
Target of Action
A similar compound, 2-[(1,3-dihydro-2h-isoindol-2-yl)methyl]melatonin, has been reported to have high binding affinity and selectivity towards the mt2 subtype of the melatonin receptor .
Mode of Action
The similar compound mentioned above behaves as an mt2 antagonist . This suggests that it may bind to the MT2 receptor and block its activity, preventing the physiological effects of melatonin.
Propiedades
IUPAC Name |
1-(1,3-dihydroisoindol-2-ylmethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13(6-3-7-13)10-14-8-11-4-1-2-5-12(11)9-14/h1-2,4-5,15H,3,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCKVIZJXUVOOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2CC3=CC=CC=C3C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


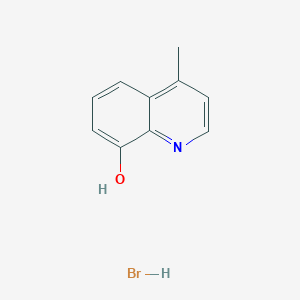
![4,7-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B1471203.png)
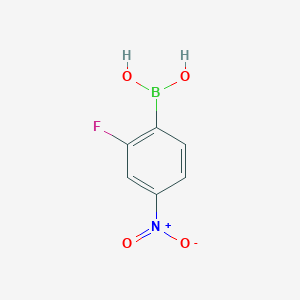
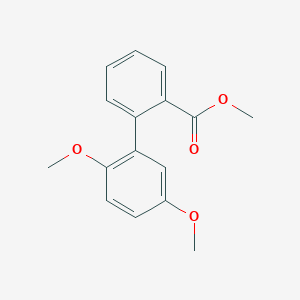
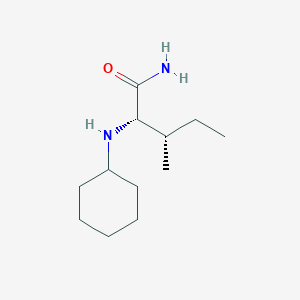
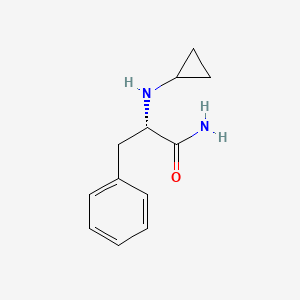
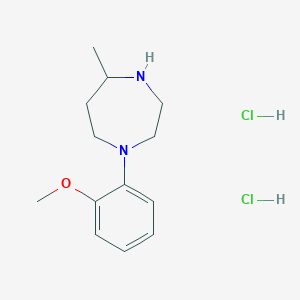
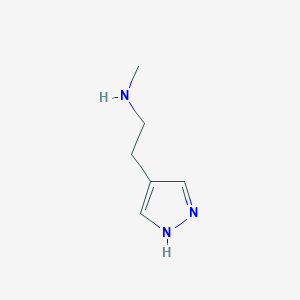
![Methyl 2-{[(3-bromophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1471217.png)
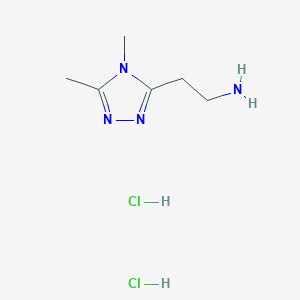
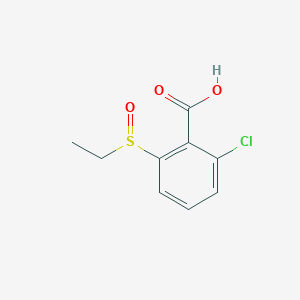
![[2-(2-Methylpropyl)pyrrolidin-2-yl]methanol](/img/structure/B1471220.png)
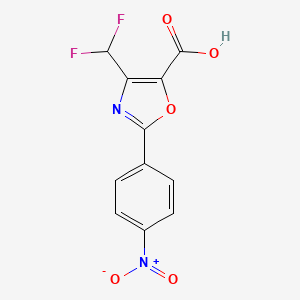
![5-Chloro-2-[(3-nitropyridin-2-yl)oxy]benzonitrile](/img/structure/B1471222.png)
